REACTION_SMILES
|
[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[N:8]1[CH2:9][CH:10]([O:13][CH:14]2[O:15][CH2:16][CH2:17][CH2:18][CH2:19]2)[CH2:11][CH2:12]1.[CH3:20][OH:21]>>[NH:8]1[CH2:9][CH:10]([O:13][CH:14]2[O:15][CH2:16][CH2:17][CH2:18][CH2:19]2)[CH2:11][CH2:12]1
|
Name
|
c1ccc(CN2CCC(OC3CCCCO3)C2)cc1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccc(CN2CCC(OC3CCCCO3)C2)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Type
|
product
|
Smiles
|
C1CCC(OC2CCNC2)OC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[N:8]1[CH2:9][CH:10]([O:13][CH:14]2[O:15][CH2:16][CH2:17][CH2:18][CH2:19]2)[CH2:11][CH2:12]1.[CH3:20][OH:21]>>[NH:8]1[CH2:9][CH:10]([O:13][CH:14]2[O:15][CH2:16][CH2:17][CH2:18][CH2:19]2)[CH2:11][CH2:12]1
|
Name
|
c1ccc(CN2CCC(OC3CCCCO3)C2)cc1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccc(CN2CCC(OC3CCCCO3)C2)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Type
|
product
|
Smiles
|
C1CCC(OC2CCNC2)OC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |